molecular formula C22H18N2OS2 B3312072 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide CAS No. 946289-65-2

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide

Cat. No.: B3312072
CAS No.: 946289-65-2
M. Wt: 390.5 g/mol
InChI Key: GLMXTUYZIKRMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide is a benzamide derivative featuring a benzothiazole moiety linked to the phenyl ring at position 4 and an ethylsulfanyl group at position 2 of the benzamide core. The benzothiazole ring is a heterocyclic structure known for its role in medicinal chemistry, often associated with bioactivity such as antimicrobial, anticancer, and anti-inflammatory properties . The ethylsulfanyl substituent introduces a thioether group, which may enhance lipophilicity and influence metabolic stability compared to oxygen-containing analogs.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-2-26-19-9-5-3-7-17(19)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-6-10-20(18)27-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMXTUYZIKRMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxybenzotriazole (HOBt), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethylformamide (DMF) as a solvent .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide, as anti-tubercular agents. For instance, a review on benzothiazole-based compounds reported that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 25 to 500 mg/mL . The structure-activity relationship (SAR) studies indicated that modifications in the benzothiazole ring enhance anti-tubercular potency.

Table 1: Anti-Tubercular Activity of Benzothiazole Derivatives

CompoundR GroupMIC (mg/mL)Inhibition (%)
9aH25098
12aH10099
12c4-Cl5099

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. A short review indicated that benzothiazole derivatives possess notable antibacterial activity, suggesting their potential as lead compounds for new antibiotics .

3. Fungicidal Activity

This compound has shown promise as a metalloenzyme inhibitor, which can be utilized in developing fungicides. The inhibition of metalloenzymes is crucial in treating fungal infections, making this compound a candidate for further exploration in agricultural applications .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzothiazole derivatives:

  • Synthesis of Benzothiazole Derivatives : Research conducted by Abdel-Aziz et al. synthesized various benzothiazole derivatives and assessed their anti-tubercular activities through in vitro assays. The most active compounds were selected for molecular docking studies to understand their interaction with target proteins .
  • Biological Screening : Another study screened multiple benzothiazole derivatives for antibacterial activity using nutrient agar medium against common bacterial strains. The results indicated promising antibacterial efficacy, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Molecular Formula Notable Features
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide Benzamide + benzothiazole - Ethylsulfanyl (C₂H₅S-) at position 2
- Benzothiazole at position 4
C₂₂H₁₈N₂O₂S₂ Thioether group; planar benzothiazole enhances π-π stacking potential
4-(Azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide Benzamide + thiazole - Azepanylsulfonyl (C₆H₁₃NO₂S-) at position 4
- Benzothiazole-linked thiazole
C₂₆H₂₅N₅O₃S₃ Sulfonamide group (polar, acidic); bulky azepane ring may hinder membrane permeability
4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide Benzamide + benzothiazole - Butyl(ethyl)sulfamoyl (C₆H₁₄N₂O₂S-) at position 4
- Furylmethyl and methylsulfanyl
C₂₇H₃₀N₄O₄S₃ Dual sulfamoyl and thioether groups; furan ring introduces potential H-bonding
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Benzamide + thiazole - Diethylsulfamoyl (C₄H₁₀N₂O₂S-) at position 4
- Nitrophenyl-linked thiazole
C₂₀H₂₀N₄O₅S₂ Strong electron-withdrawing nitro group; sulfamoyl enhances water solubility
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzamide + benzothiazole - Benzyl(methyl)sulfamoyl (C₈H₁₀N₂O₂S-) at position 4
- Ethoxy and methyl groups
C₂₅H₂₄N₄O₄S₂ Imine linkage in benzothiazole; ethoxy group increases steric bulk

Structural Analysis

Benzothiazole vs. Thiazole Moieties: The target compound and derivatives retain the benzothiazole ring, which is replaced by simpler thiazole rings in .

Sulfanyl vs. Sulfonamide/Sulfamoyl Groups :

  • The ethylsulfanyl group (C₂H₅S-) in the target compound is less polar than sulfonamide/sulfamoyl groups (e.g., in ). This difference impacts solubility: sulfamoyl groups (pKa ~1–3) enhance aqueous solubility at physiological pH, whereas thioethers favor lipid membrane penetration .

Substituent Position and Steric Effects :

  • Bulky substituents like azepanylsulfonyl () or benzyl(methyl)sulfamoyl () may reduce bioavailability due to steric hindrance. In contrast, the target compound’s ethylsulfanyl group offers a balance between lipophilicity and compactness .

Ethylsulfanyl (electron-donating) in the target compound may instead enhance electron density at the benzamide core .

Biological Activity

Overview

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C_{21}H_{18}N_{2}OS
  • IUPAC Name : this compound

Antimicrobial Properties

Studies have shown that compounds containing benzothiazole moieties exhibit notable antimicrobial activities. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10.7 to 21.4 μmol/mL for bacterial strains, indicating significant potency against various pathogens .

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
4d10.7 - 21.421.4 - 40.2Antibacterial
4p--Antifungal

Anticancer Activity

Recent research has identified this compound as a promising candidate in cancer therapy. It has been reported to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

In a study focusing on similar benzothiazole derivatives, compounds were shown to selectively inhibit the kinase activity of EGFR and HER-2, which are crucial targets in cancer treatment . This selective inhibition was linked to the compounds' ability to induce apoptosis through the release of cytochrome c and the generation of reactive oxygen species (ROS).

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : Its affinity for receptors such as EGFR and HER-2 suggests a mechanism where it competes with natural substrates, altering downstream signaling pathways.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing ROS levels and triggering mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzothiazole derivatives against various bacterial and fungal strains. Among these, this compound exhibited potent activity with an MIC value comparable to leading antimicrobial agents .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cell lines (MCF-7 and SK-BR-3). The results indicated that treatment with the compound led to a dose-dependent decrease in cell proliferation, confirming its potential as an anticancer agent .

Q & A

Basic: What are the optimized synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via multi-step reactions. A common approach involves:

  • Step 1: Coupling of 4-(1,3-benzothiazol-2-yl)aniline with 2-(ethylsulfanyl)benzoyl chloride in anhydrous dichloromethane under reflux (50–60°C) .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in methanol.
    Critical Parameters:
  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve reaction rates but may require rigorous drying .
  • Catalysts: Triethylamine is often used to neutralize HCl byproducts, enhancing amide bond formation .
  • Yield Optimization: Reaction monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures intermediate purity before final coupling .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.2–3.5 ppm (ethylsulfanyl CH2), and δ 1.3–1.5 ppm (ethyl CH3) confirm substituent positions .
    • 13C NMR: Signals at ~167 ppm (amide carbonyl) and ~145 ppm (benzothiazole C2) validate core structure .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 435.12 (calculated) .
  • Infrared (IR): Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-S) verify functional groups .

Advanced: How can researchers design biological activity assays to evaluate its therapeutic potential?

Answer:

  • Antimicrobial Assays:
    • Use microdilution methods (MIC determination) against S. aureus and E. coli in Mueller-Hinton broth, with 24–48 hr incubation .
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Anticancer Screening:
    • MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.
    • Compare IC50 values against structurally similar derivatives (e.g., fluorobenzamide analogs) to assess SAR .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .
  • Solubility Differences: Use consistent solvents (e.g., DMSO with ≤0.1% Tween-80 for aqueous dilution) .
  • Structural Analog Confusion: Cross-validate using pure samples (HPLC purity ≥95%) and confirm identity via HR-MS .

Advanced: What methodologies are effective for identifying biological targets of this compound?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize candidate proteins (e.g., kinases) to measure binding kinetics (KD values) .
  • Molecular Docking: Use AutoDock Vina with X-ray structures (PDB: e.g., EGFR kinase) to predict binding modes. Focus on benzothiazole-amide interactions .
  • Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization in lysates after compound treatment to identify engaged targets .

Advanced: How to design derivatization strategies to enhance its pharmacological properties?

Answer:

  • Improving Solubility: Introduce polar groups (e.g., -OH, -SO3H) at the phenyl ring via Suzuki coupling .
  • Enhancing Bioavailability: Replace ethylsulfanyl with methylsulfonyl to reduce metabolic lability .
  • SAR Studies: Synthesize analogs with varied substituents on the benzothiazole ring (e.g., 6-methyl or 6-fluoro) to optimize target affinity .

Advanced: What are the stability challenges in long-term storage, and how to mitigate them?

Answer:

  • Degradation Pathways: Hydrolysis of the amide bond under high humidity or acidic conditions .
  • Mitigation:
    • Store at −20°C in amber vials under argon.
    • Use lyophilization for aqueous formulations, with cryoprotectants (e.g., trehalose) .

Basic: How to validate computational models for predicting its reactivity or binding affinity?

Answer:

  • Docking Validation: Compare predicted binding poses with crystallographic data (e.g., PDB entries) .
  • Quantum Mechanics (QM): Calculate Fukui indices to identify electrophilic/nucleophilic sites, then validate with experimental reactivity data (e.g., nucleophilic substitution rates) .

Basic: What strategies address poor solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvents: Use cyclodextrin inclusion complexes or PEG-based formulations .
  • Nanoformulation: Prepare liposomal encapsulations (e.g., DPPC/cholesterol) to enhance dispersibility .

Advanced: How to optimize selectivity for specific enzymes or receptors over off-targets?

Answer:

  • Fragment-Based Screening: Identify critical binding motifs (e.g., benzothiazole core) via X-ray crystallography .
  • Proteome-Wide Profiling: Use affinity pulldown with biotinylated analogs and LC-MS/MS to assess off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.